1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

Catalog No.
S3572600
CAS No.
798571-53-6
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

CAS Number

798571-53-6

Product Name

1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]imidazole

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-11-6-7-12-5-4-10-3-2-9-8-10/h2-3,8H,4-7H2,1H3

InChI Key

PQPPCJHRQRRHTA-UHFFFAOYSA-N

SMILES

COCCOCCN1C=CN=C1

Canonical SMILES

COCCOCCN1C=CN=C1

The exact mass of the compound 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- is 170.105527694 g/mol and the complexity rating of the compound is 111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- is a chemical compound characterized by its imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a substituent group at the first position of the imidazole ring, specifically an ethyl chain with a methoxyethoxy group. Its molecular formula is C9H17N2O2, and it has a molecular weight of approximately 185.25 g/mol. The presence of the methoxyethoxy group enhances its solubility in various solvents, making it suitable for diverse applications in chemistry and biology .

, including:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Protonation: The imidazole ring can be protonated under acidic conditions, affecting its reactivity and solubility.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imidazoles or other heterocycles.

The specific reactivity of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- would depend on the conditions and reagents used in these reactions.

Several methods can be employed to synthesize 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-:

  • Alkylation of Imidazole: Starting from an imidazole precursor, alkylation with 2-(2-methoxyethoxy)ethyl bromide can yield the desired product.
  • Condensation Reactions: The reaction of suitable aldehydes or ketones with imidazole derivatives may also lead to the formation of this compound.
  • One-Pot Synthesis: A one-pot synthesis involving multiple reactants can streamline the process and improve yields.

Each method's efficiency and yield would depend on reaction conditions such as temperature, solvent choice, and catalyst use .

1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- finds applications in various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agriculture: May serve as a component in pesticides or herbicides due to its biological activity.
  • Material Science: Can be utilized in creating functional materials or polymers.

The versatility of this compound stems from its unique structure and reactivity .

Interaction studies involving 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- could focus on:

  • Protein Binding: Understanding how this compound interacts with proteins could reveal its mechanism of action in biological systems.
  • Enzyme Substrates: Investigating its role as an enzyme substrate or inhibitor can provide insights into its potential therapeutic applications.
  • Cellular Uptake: Studies on how this compound is absorbed by cells could inform its effectiveness as a drug candidate.

Such studies are essential for elucidating the biological relevance of this compound .

Several compounds share structural similarities with 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-:

Compound NameStructure TypeUnique Features
1H-ImidazoleHeterocyclicBasic structure; serves as a foundation for derivatives
1-MethylimidazoleMethylated ImidazoleIncreased lipophilicity; used in pharmaceuticals
1H-BenzimidazoleBenzene derivativeEnhanced stability; used in drug design
2-MethylimidazoleMethylated ImidazoleExhibits distinct biological activity

The uniqueness of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- lies in its specific substituent group that enhances solubility and potentially alters biological interactions compared to other imidazoles .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

170.105527694 g/mol

Monoisotopic Mass

170.105527694 g/mol

Heavy Atom Count

12

Wikipedia

1-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole

Dates

Last modified: 07-26-2023

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